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molecular formula C10H9Br2N3O B8343764 3,5-dibromo-1-(4-methoxybenzyl)-1H-1,2,4-triazole

3,5-dibromo-1-(4-methoxybenzyl)-1H-1,2,4-triazole

Cat. No. B8343764
M. Wt: 347.01 g/mol
InChI Key: SQPMOZJAVQRZIX-UHFFFAOYSA-N
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Patent
US09394311B2

Procedure details

3,5-dibromo-1H-1,2,4-triazole (1.5 g, 6.61 mmol, Eq: 1.00), potassium iodide (110 mg, 661 μmol, Eq: 0.10), 4-methoxybenzyl chloride (1.14 g, 990 μl, 7.27 mmol, Eq: 1.1) and N,N-diisopropylethylamine (1.71 g, 2.31 ml, 13.2 mmol, Eq: 2.0) was stirred in acetonitrile (23.0 ml) overnight at room temperature. The crude material was applied on silica gel and purified by column chromatography using heptane/ethyl acetate gradient as eluent to afford 3,5-dibromo-1-(4-methoxy-benzyl)-1H-[1,2,4]triazole (1.79 g/78.0%) as a white solid. MS: m/e=345685051 (M+H+), mp: 75.7° C.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
110 mg
Type
reactant
Reaction Step One
Quantity
990 μL
Type
reactant
Reaction Step One
Quantity
2.31 mL
Type
reactant
Reaction Step One
Quantity
23 mL
Type
solvent
Reaction Step One
[Compound]
Name
crude material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[N:6]=[C:5]([Br:7])[NH:4][N:3]=1.[I-].[K+].[CH3:10][O:11][C:12]1[CH:19]=[CH:18][C:15]([CH2:16]Cl)=[CH:14][CH:13]=1.C(N(CC)C(C)C)(C)C>C(#N)C>[Br:1][C:2]1[N:6]=[C:5]([Br:7])[N:4]([CH2:16][C:15]2[CH:18]=[CH:19][C:12]([O:11][CH3:10])=[CH:13][CH:14]=2)[N:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
BrC1=NNC(=N1)Br
Name
Quantity
110 mg
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
990 μL
Type
reactant
Smiles
COC1=CC=C(CCl)C=C1
Name
Quantity
2.31 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
Quantity
23 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
crude material
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
purified by column chromatography

Outcomes

Product
Name
Type
product
Smiles
BrC1=NN(C(=N1)Br)CC1=CC=C(C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.79 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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